Exclusive Access to 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone: A Critical Covalent Probe and Alkylating Agent
The most significant quantifiable advantage of 1-(2-Chloropyrimidin-4-yl)ethanone is its role as the direct and exclusive precursor to 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone (CAS 1312815-21-6). The target compound's acetyl group can be selectively α-brominated, introducing a highly reactive electrophilic center [1]. This derivative is not a stand-alone commercial product for most applications but is synthesized in situ or prepared from the ethanone precursor. While no direct comparative data exists for alternative precursors, this transformation is a class-level inference for α-halogenation of aryl ketones. The resulting bromo-ketone enables chemoselective covalent modifications (e.g., alkylation of amines or thiols), a functionalization vector not available from the regioisomer 2-acetyl-4-chloropyrimidine (which would produce a different bromo-ketone regioisomer) .
| Evidence Dimension | Synthetic Utility: Generation of α-bromo ketone derivative |
|---|---|
| Target Compound Data | 1-(2-Chloropyrimidin-4-yl)ethanone (1312535-78-6), MW 156.57 g/mol |
| Comparator Or Baseline | 2-Acetyl-4-chloropyrimidine (145948-06-7) or 2-Chloropyrimidine (1722-12-9) |
| Quantified Difference | Only the target compound's regiochemistry yields the specific bromo derivative 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone (1312815-21-6) [1]. The comparator would yield a different regioisomer (e.g., 2-bromo-1-(4-chloropyrimidin-2-yl)ethanone). |
| Conditions | Standard organic synthesis; α-bromination of ketone. |
Why This Matters
This uniquely positions 1-(2-Chloropyrimidin-4-yl)ethanone as the essential building block for creating targeted covalent inhibitors (TCIs) where the pyrimidine's C2-chlorine remains available for subsequent SNAr with a kinase hinge-binder.
- [1] Molaid. 1-(2-氯嘧啶-4-基)乙酮 | 1312535-78-6. Downstream product: 2-bromo-1-(2-chloropyrimidin-4-yl)ethanone (CAS 1312815-21-6). View Source
